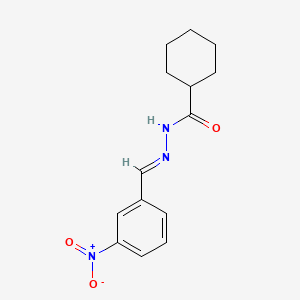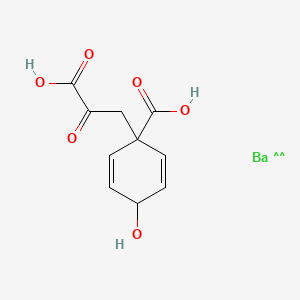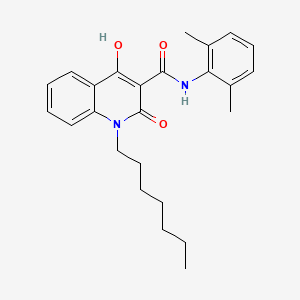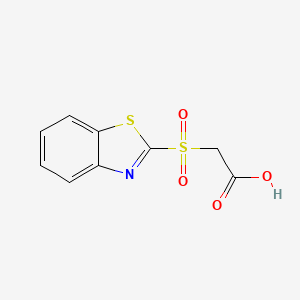
N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C14H17N3O3 It is characterized by the presence of a nitrobenzylidene group attached to a cyclohexanecarbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Cyclohexanecarbohydrazide→N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically in an organic solvent under reflux.
Major Products
Reduction: 3-Aminobenzylidene derivatives.
Substitution: Various substituted benzylidene derivatives.
Condensation: Hydrazones or azines, depending on the reactants used.
科学研究应用
Chemistry
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group is particularly important for its role in bioactivity.
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The biological activity of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide and its derivatives often involves interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various effects such as inhibition of enzyme activity or induction of oxidative stress.
相似化合物的比较
Similar Compounds
- N’-(3-Bromobenzylidene)cyclohexanecarbohydrazide
- N’-(3-Chlorobenzylidene)cyclohexanecarbohydrazide
- N’-(3-Hydroxybenzylidene)cyclohexanecarbohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated or hydroxylated analogs. The nitro group can participate in redox reactions, making this compound particularly interesting for applications requiring such properties.
属性
CAS 编号 |
468102-66-1 |
|---|---|
分子式 |
C14H17N3O3 |
分子量 |
275.30 g/mol |
IUPAC 名称 |
N-[(E)-(3-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-6-2-1-3-7-12)16-15-10-11-5-4-8-13(9-11)17(19)20/h4-5,8-10,12H,1-3,6-7H2,(H,16,18)/b15-10+ |
InChI 键 |
LTXSWNVEYIYQDQ-XNTDXEJSSA-N |
手性 SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)




![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
